molecular formula C8H9ClO B8213193 4-Chloro-2-methoxy(d3)-1-methylbenzene

4-Chloro-2-methoxy(d3)-1-methylbenzene

Cat. No.: B8213193
M. Wt: 159.63 g/mol
InChI Key: RFZOGPABZLMDQW-BMSJAHLVSA-N
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Description

4-Chloro-2-methoxy(d3)-1-methylbenzene is a disubstituted benzene derivative It features a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 1-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy(d3)-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 1-methyl-2-methoxybenzene, chlorination can be performed using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy(d3)-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions can oxidize the methoxy group.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

    Substitution: 4-Methoxy-2-methoxy(d3)-1-methylbenzene

    Oxidation: 4-Chloro-2-hydroxy(d3)-1-methylbenzene

    Reduction: 2-Methoxy(d3)-1-methylbenzene

Scientific Research Applications

4-Chloro-2-methoxy(d3)-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy(d3)-1-methylbenzene involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can participate in electrophilic and nucleophilic reactions, affecting biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine
  • 4-Chloro-2-methoxyphenol
  • 4-Chloro-2-methylbenzoic acid

Uniqueness

4-Chloro-2-methoxy(d3)-1-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-chloro-1-methyl-2-(trideuteriomethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZOGPABZLMDQW-BMSJAHLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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